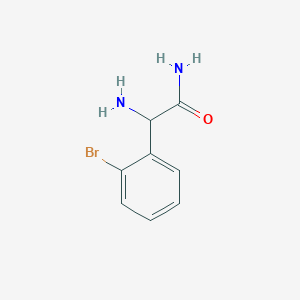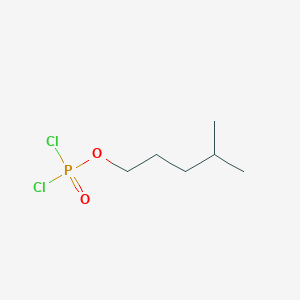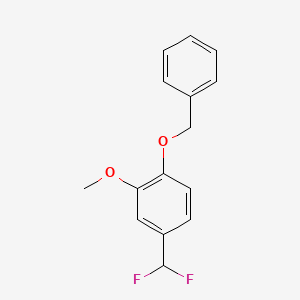
2-Bromo-6-methylphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenylisothiocyanate typically involves the reaction of 2-bromo-6-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of exposure to toxic reagents like thiophosgene. Additionally, alternative greener methods, such as the use of less hazardous reagents or catalysts, are being explored to improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Thioureas: Formed by the addition of amines to the isothiocyanate group.
Dithiocarbamates: Formed by the addition of thiols.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
Aplicaciones Científicas De Investigación
2-Bromo-6-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the thiol groups in enzymes. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The bromine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents, making it less sterically hindered and more reactive.
2-Bromo-phenylisothiocyanate: Similar structure but without the methyl group, leading to different reactivity and selectivity.
6-Methyl-phenylisothiocyanate: Lacks the bromine substituent, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-6-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, selectivity, and overall chemical behavior, making it a versatile reagent in organic synthesis and a valuable probe in biochemical research.
Propiedades
Fórmula molecular |
C8H6BrNS |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
1-bromo-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
Clave InChI |
PEZNFXNSTZAION-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)




![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
